5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound, fused with a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline typically involves the reaction of 7,8-dihydroquinoline with a boronic ester precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids and quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and drug delivery systems. The quinoline ring system can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline is unique due to the combination of the quinoline ring system and the boronic ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The presence of the boronic ester group allows for versatile functionalization, while the quinoline ring system provides stability and potential biological activity.
Properties
Molecular Formula |
C15H20BNO2 |
---|---|
Molecular Weight |
257.14 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
OQTDFZCHLPJWSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC=N3 |
Origin of Product |
United States |
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